2-Chloro-4-fluoro-3-propylbenzonitrile
Description
2-Chloro-4-fluoro-3-propylbenzonitrile is a halogenated benzonitrile derivative characterized by a propyl group at the 3-position, chlorine at the 2-position, fluorine at the 4-position, and a nitrile functional group. This compound is structurally related to agrochemical and pharmaceutical intermediates, where substituent variations influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H9ClFN |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-propylbenzonitrile |
InChI |
InChI=1S/C10H9ClFN/c1-2-3-8-9(12)5-4-7(6-13)10(8)11/h4-5H,2-3H2,1H3 |
InChI Key |
DISSJQUIWUVOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1Cl)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-chloro-4-fluoro-3-propylbenzonitrile and its closest analogs based on substituent variations, reactivity, and synthetic pathways:
Key Observations:
Substituent Effects on Reactivity :
- The propyl group in 2-chloro-4-fluoro-3-propylbenzonitrile introduces steric bulk compared to methyl analogs, which may reduce reaction rates in nucleophilic substitutions but improve membrane permeability in bioactive molecules.
- Fluorine at the 4-position enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings or amidation reactions .
Synthetic Challenges: Methyl-substituted analogs (e.g., 796600-15-2) are synthesized via condensation with amino acids in DMSO (e.g., 70% yield with (R)-2-amino-3-hydroxy-3-methylbutanoic acid) . The propyl variant may require optimized conditions due to solubility differences.
Biological and Industrial Relevance :
- Methyl and chloro analogs are intermediates in oxadiazole-based pharmaceuticals (e.g., antifungal agents). The propyl variant’s extended alkyl chain could enhance binding to hydrophobic enzyme pockets.
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